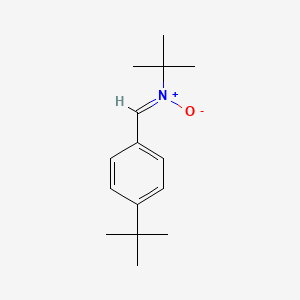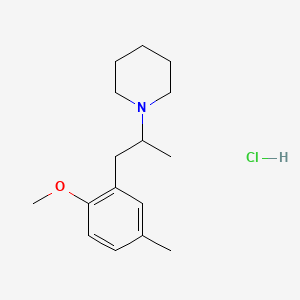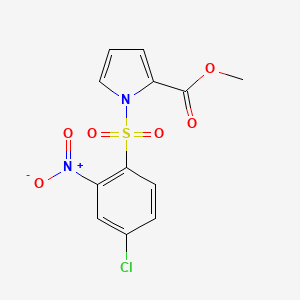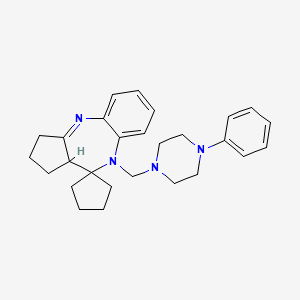
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the benzodiazepine family, known for their psychoactive properties, and the triazole family, which are often used in antifungal and antiviral medications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- typically involves the formation of the triazole and benzodiazepine rings through a series of cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, which involves the reaction of azides with acetylenedicarboxylic acid esters . This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can optimize the reaction conditions and minimize the production of by-products .
化学反応の分析
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects . Additionally, the compound may inhibit certain enzymes, contributing to its anticonvulsant properties .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(4,3-a)benzodiazepines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Pyrazolo(3,4-d)pyrimidines: These compounds also feature a fused tricyclic structure and are known for their cytotoxic and enzyme inhibitory activities.
1,8-Naphthyridines: These compounds exhibit anti-inflammatory and analgesic properties and are structurally related to triazolobenzodiazepines.
Uniqueness
The uniqueness of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- lies in its combination of the triazole and benzodiazepine rings, which confer a distinct set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .
特性
CAS番号 |
153901-50-9 |
|---|---|
分子式 |
C21H22N6 |
分子量 |
358.4 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C21H22N6/c1-24-11-13-25(14-12-24)21-15-20-23-22-16-26(20)18-9-5-6-10-19(18)27(21)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 |
InChIキー |
FWTZLWWGUGYSFZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC3=NN=CN3C4=CC=CC=C4N2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















